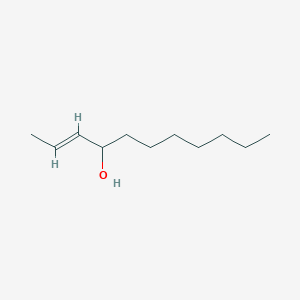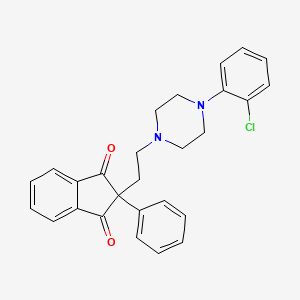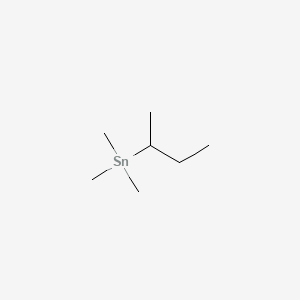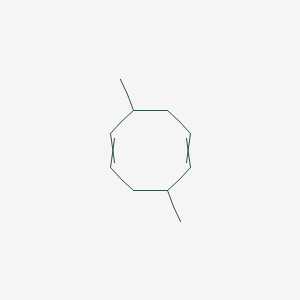
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid is a derivative of barbituric acid, a compound known for its central nervous system depressant properties. This specific derivative is characterized by the presence of an ethyl group at the 5-position and a hydroxycyclohexyl group at the 1-position of the barbituric acid core. The molecular formula of this compound is C12H18N2O4, and it has a molecular weight of 254.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid typically involves the reaction of barbituric acid with ethyl iodide and 4-hydroxycyclohexylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Ethyl iodide, methyl iodide.
Arylating Agents: Phenyl iodide, benzyl chloride
Major Products Formed
Oxidation: Formation of 5-Ethyl-1-(4-oxocyclohexyl)barbituric acid.
Reduction: Formation of 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric alcohol.
Substitution: Formation of various alkyl or aryl derivatives of this compound
Applications De Recherche Scientifique
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbituric acid derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use as a sedative or anticonvulsant.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall inhibitory effect on neuronal activity. Additionally, it inhibits glutamate-induced depolarizations, further contributing to its depressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A long-lasting barbiturate used in the treatment of seizures.
Amobarbital: A barbiturate derivative used for sedation and short-term management of insomnia.
Secobarbital: A barbiturate used for its sedative and hypnotic properties
Uniqueness
5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the hydroxycyclohexyl group at the 1-position and the ethyl group at the 5-position differentiates it from other barbiturates, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Propriétés
Numéro CAS |
21330-83-6 |
|---|---|
Formule moléculaire |
C12H18N2O4 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
5-ethyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O4/c1-2-9-10(16)13-12(18)14(11(9)17)7-3-5-8(15)6-4-7/h7-9,15H,2-6H2,1H3,(H,13,16,18) |
Clé InChI |
LBMRMURJSIRKLH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
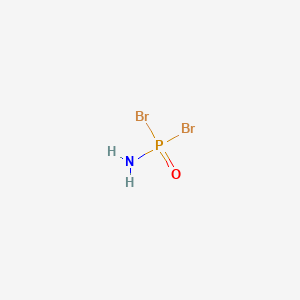
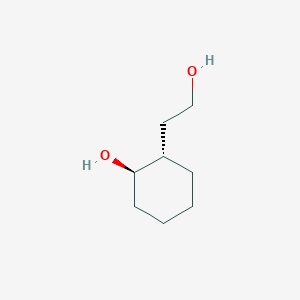

![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)

![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

